Acid-PEG4-C2-Boc
Description
Overview of Polyethylene (B3416737) Glycol (PEG) and its Derivatives in Chemical Biology
Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. Its biocompatibility, low toxicity, and high solubility in aqueous and many organic solvents have established it as a cornerstone in biomedical and pharmaceutical applications. conju-probe.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of drugs, proteins, and peptides. sigmaaldrich.comsmolecule.com
PEGylation can improve the pharmacokinetic profile of a therapeutic agent by increasing its hydrodynamic size, which in turn reduces renal clearance and prolongs its circulation time in the bloodstream. sigmaaldrich.com Furthermore, the hydrophilic PEG chains can form a hydration shell around the conjugated molecule, effectively shielding it from enzymatic degradation and reducing its immunogenicity and antigenicity. sigmaaldrich.com
The versatility of PEG is further expanded through its derivatives, which can be synthesized with a variety of reactive functional groups at their termini. imyjet.com These functionalized PEGs can be linear or branched and are categorized as homobifunctional (containing identical functional groups at both ends) or heterobifunctional (possessing different functional groups at each end). This chemical diversity allows for precise control over conjugation reactions, enabling the linkage of PEG to a wide array of biomolecules and surfaces. imyjet.comCurrent time information in Bangalore, IN. Consequently, PEG and its derivatives are integral to numerous applications in chemical biology, including drug delivery systems, tissue engineering, and the development of diagnostic agents. Current time information in Bangalore, IN.biochempeg.com
Significance of Heterobifunctional PEG Linkers in Modern Synthesis
Heterobifunctional PEG linkers are a class of PEG derivatives that possess two different reactive functional groups at their termini. smolecule.com This unique structural feature provides a significant advantage in modern synthesis, particularly in the field of bioconjugation. Unlike homobifunctional linkers which can lead to undesirable cross-linking and polymerization, heterobifunctional linkers allow for the sequential and controlled conjugation of two different molecular entities. scientificlabs.co.uk
The ability to selectively react one end of the PEG linker with a specific functional group on one molecule, and the other end with a different functional group on a second molecule, is crucial for constructing well-defined and complex biomolecular architectures. scientificlabs.co.uk This specificity is paramount in applications such as the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. smolecule.comsigmaaldrich.com The heterobifunctional PEG linker acts as a flexible and hydrophilic spacer, connecting the antibody and the drug without compromising their respective functions. sigmaaldrich.com
Moreover, the PEG component of the linker imparts favorable properties to the resulting conjugate, such as enhanced solubility, stability, and reduced immunogenicity. biochempeg.com The length of the PEG chain can also be precisely controlled to optimize the distance between the conjugated molecules, which can be critical for their biological activity. biochempeg.com The versatility of heterobifunctional PEG linkers is further demonstrated by the wide range of available functional groups, including amines, carboxylic acids, NHS esters, maleimides, and alkynes, enabling a broad spectrum of conjugation chemistries. sigmaaldrich.com This flexibility has made them indispensable tools in the synthesis of targeted drug delivery systems, diagnostic probes, and for the surface modification of nanoparticles.
Rationale for Research Focus on Acid-PEG4-t-butyl Ester
Acid-PEG4-t-butyl ester is a specific type of heterobifunctional PEG linker that has garnered significant attention in the scientific community. Its structure features a carboxylic acid group at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a discrete polyethylene glycol chain of four ethylene glycol units. The rationale for the research focus on this particular compound stems from its unique combination of properties that make it an ideal building block in multi-step organic synthesis and bioconjugation.
The key to its utility lies in the differential reactivity of its two terminal groups. The free carboxylic acid can be readily coupled with primary amine groups on a target molecule, such as a protein or a peptide, using standard carbodiimide (B86325) chemistry (e.g., with EDC or DCC) to form a stable amide bond. cd-bioparticles.net The other terminus, the t-butyl ester, serves as a protecting group for a second carboxylic acid. This ester is stable under the conditions used for the initial conjugation but can be selectively deprotected under acidic conditions to reveal a new, reactive carboxylic acid.
This "orthogonal" protection strategy allows for a sequential and controlled approach to synthesis. For instance, a molecule of interest can be attached to the free acid end of the linker. Subsequently, the t-butyl group can be removed, and a second molecule can be conjugated to the newly exposed carboxylic acid. This level of control is highly desirable in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity to induce targeted protein degradation. scientificlabs.co.uk
Below are tables detailing the chemical properties of Acid-PEG4-t-butyl ester and a related compound, Amino-PEG4-t-butyl ester, which is often used in similar applications.
Table 1: Chemical Properties of Acid-PEG4-t-butyl ester
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C15H28O8 | conju-probe.com |
| Molecular Weight | 350.40 g/mol | conju-probe.com |
| Physical Form | Colorless oil | conju-probe.com |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | conju-probe.com |
| CAS Number | 1835759-85-7 | axispharm.com |
Table 2: Chemical Properties of Amino-PEG4-t-butyl ester
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C15H31NO6 | |
| Molecular Weight | 321.41 g/mol | |
| Physical Form | Liquid | |
| Solubility | Soluble in DMSO |
| CAS Number | 581065-95-4 | |
The strategic design of Acid-PEG4-t-butyl ester, combining a reactive handle, a protected functional group, and a biocompatible spacer, provides a powerful and versatile tool for chemists and biologists. Its application facilitates the synthesis of well-defined, complex biomolecules with enhanced properties, driving innovation in areas such as targeted therapy and diagnostics.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O8/c1-16(2,3)24-15(19)5-7-21-9-11-23-13-12-22-10-8-20-6-4-14(17)18/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHKDZTUDTSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162928 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-85-7 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Applications in Bioconjugation and Molecular Engineering
PEGylation Strategies Utilizing Acid-PEG4-t-butyl Ester
PEGylation, the process of covalently attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Acid-PEG4-t-butyl ester is a versatile tool for implementing these strategies.
Acid-PEG4-t-butyl ester is frequently used for the PEGylation of biologics such as proteins, peptides, and oligonucleotides. cd-bioparticles.net The terminal carboxylic acid group of the linker can be chemically coupled to primary amine groups present on these biomolecules, such as the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. cd-bioparticles.netsigmaaldrich.com This reaction is typically facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). cd-bioparticles.net
The resulting bioconjugate benefits from the attached PEG chain, which can improve water solubility, increase stability, and prolong circulation time in the body. avantiresearch.comrsc.org This process of bioconjugation is crucial for enhancing the therapeutic efficacy of the molecule. avantiresearch.com The linker's structure allows for precise control over the modification process, making it a valuable reagent in the development of biopharmaceuticals and antibody-drug conjugates (ADCs). sigmaaldrich.commdpi.com
In nanotechnology, the linker is used for the surface modification of drug particles and nanoparticles. rsc.org By attaching the PEG linker to the surface, a hydrophilic shield is created. This PEGylation can enhance the colloidal stability of nanoparticles in physiological environments. It is also a key strategy for attaching these nanoparticles to amine-coated surfaces or other molecules for targeted delivery applications. google.com
Conjugation to Proteins, Peptides, and Oligonucleotides
Role in Targeted Drug Delivery Systems
Targeted drug delivery aims to concentrate a therapeutic agent at a specific site of action, thereby increasing efficacy and reducing off-target side effects. Acid-PEG4-t-butyl ester plays a significant role as a component in these sophisticated systems. crodapharma.comcd-bioparticles.netavantiresearch.com
A major challenge in pharmaceutical development is the formulation of drugs with poor water solubility. crodapharma.comrsc.org Conjugating such hydrophobic therapeutic agents to Acid-PEG4-t-butyl ester can dramatically enhance their solubility. crodapharma.comrsc.org The hydrophilic PEG portion of the linker imparts its water-soluble characteristics to the entire conjugate, facilitating its administration and improving its bioavailability. crodapharma.comrsc.org This approach is particularly valuable for creating viable drug delivery systems for potent but poorly soluble compounds. crodapharma.com
When Acid-PEG4-t-butyl ester is conjugated to a hydrophobic molecule, the resulting amphiphilic compound can self-assemble in aqueous media to form micelles. crodapharma.com These micelles are nanoscopic, core-shell structures where the hydrophobic parts aggregate to form the core, and the hydrophilic PEG chains form the outer corona. This structure is particularly useful as it can encapsulate poorly water-soluble drug molecules within its hydrophobic core. crodapharma.com The resulting formulation consists of stable, biocompatible micelles that can serve as a delivery vehicle, facilitating the transport of the encapsulated drug through the bloodstream to its target tissue. crodapharma.com
Acid-PEG4-t-butyl ester is a fundamental building block for the synthesis of functionalized PEG-lipids, which are critical components of lipid nanoparticles (LNPs). rsc.orgnih.govaxispharm.com In this application, the linker's carboxylic acid group is reacted with the amine headgroup of a phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), to form a DSPE-PEG conjugate. nih.gov
These PEGylated lipids are then incorporated into the formulation of LNPs. nih.gov They perform several crucial functions:
They form a hydrophilic "stealth" layer on the nanoparticle surface, which helps the LNP evade the body's immune system, thereby prolonging its circulation time. nih.gov
The terminal group on the PEG chain (a carboxylic acid, after deprotection of the t-butyl ester) can be used for covalent attachment of targeting ligands, such as antibodies or peptides, to guide the nanoparticle to specific cells or tissues. nih.gov
This strategy of using PEG-lipid building blocks is central to the development of advanced drug delivery platforms, including those used for nucleic acid therapies. google.com
Data Tables
Table 1: Summary of Applications for Acid-PEG4-t-butyl Ester
| Application Area | Specific Use | Key Benefit |
|---|---|---|
| Bioconjugation | PEGylation of proteins, peptides, and oligonucleotides. | Enhances solubility, stability, and circulation time. cd-bioparticles.netavantiresearch.comrsc.org |
| Surface modification of nanoparticles. | Increases colloidal stability and provides a hydrophilic shield. rsc.orggoogle.com | |
| Drug Delivery | Formulation of poorly water-soluble drugs. | Improves solubility and bioavailability. crodapharma.comrsc.org |
| Formation of drug-encapsulating micelles. | Creates stable, biocompatible delivery vehicles for hydrophobic drugs. crodapharma.com |
| Nanotechnology | Synthesis of functional PEGylated lipids (e.g., DSPE-PEG-COOH). | Essential for creating "stealth" lipid nanoparticles with long circulation and potential for active targeting. nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| Acid-PEG4-t-butyl ester | |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine | DSPE |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
Integration into Proteolysis-Targeting Chimeras (PROTACs)
Linker Design and Optimization in PROTAC Molecules
The design of the linker is a crucial aspect of PROTAC development, with its length, composition, rigidity, and the vector of its attachment points all playing significant roles in the molecule's performance. precisepeg.comnih.gov Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are the most prevalent, being incorporated into approximately 54-55% of reported PROTACs. biochempeg.comnih.gov
Acid-PEG4-t-butyl ester is a key heterobifunctional building block used in the synthesis of these linkers. precisepeg.comcd-bioparticles.net Its structure features a carboxylic acid at one terminus and a t-butyl ester at the other. precisepeg.com The carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand or warhead, while the t-butyl ester serves as a protected form of a second carboxylic acid. cd-bioparticles.netbroadpharm.com This protecting group can be removed under acidic conditions, revealing a new reactive site for conjugation, thus providing a modular and versatile approach to PROTAC synthesis. broadpharm.comsmolecule.com
Optimization of PROTACs often involves the empirical synthesis of compound libraries with systematic variations in the linker. nih.gov The use of defined-length PEG building blocks, such as those with 2, 3, or 4 ethylene (B1197577) glycol units, allows researchers to systematically tune the linker length, which is a well-established factor in degradation efficiency. biochempeg.comnih.gov Researchers have developed "toolboxes" containing a variety of linkers with different lengths and compositions (e.g., mixed PEG and alkyl chains) to rapidly probe structure-activity relationships and identify optimized degraders. nih.gov This modularity, enabled by reagents like Acid-PEG4-t-butyl ester, allows for the facile assembly of diverse PROTAC structures to find the ideal combination of warhead, anchor, and linker for productive ternary complex formation. biochempeg.comnih.gov
Table 1: Examples of Bifunctional Linker Building Blocks for PROTAC Synthesis
| Compound Name | Number of PEG Units | Functional Group 1 | Functional Group 2 | Primary Use |
|---|---|---|---|---|
| Acid-PEG4-t-butyl ester | 4 | Carboxylic acid | t-Butyl ester (protected acid) | Provides a core structure for linker extension and modular synthesis. precisepeg.comcd-bioparticles.net |
| Amino-PEG4-alkyne | 4 | Amine | Alkyne | Used for click chemistry conjugations. sigmaaldrich.com |
| Bromo-PEG3-acid | 3 | Bromo | Carboxylic acid | Allows for alkylation reactions at one end and amide coupling at the other. sigmaaldrich.com |
| Pomalidomide-PEG4-Azide | 4 | Pomalidomide (E3 Ligand) | Azide (B81097) | Pre-conjugated anchor for rapid PROTAC assembly via click chemistry. sigmaaldrich.com |
Impact on PROTAC Solubility and Cell Permeability
A significant challenge in PROTAC development is their large molecular size and high lipophilicity, which often leads to poor aqueous solubility and limited cell permeability. nih.govresearchgate.net The linker's chemical composition plays a pivotal role in modulating these physicochemical properties. biochempeg.com
The incorporation of PEG chains, such as the tetraethylene glycol unit in Acid-PEG4-t-butyl ester, is a widely adopted strategy to enhance the hydrophilicity of PROTACs. precisepeg.com This increased polarity improves the water solubility of the final molecule, which is a critical factor for its biological application. biochempeg.combiochempeg.comjenkemusa.com Enhanced solubility can prevent aggregation and improve the compound's behavior in assays and physiological environments. precisepeg.com
Table 2: Influence of PEG Linkers on PROTAC Properties
| Property | Effect of PEG Incorporation | Rationale | Citations |
|---|---|---|---|
| Aqueous Solubility | Increased | The ether oxygens in the PEG chain are hydrophilic, improving interaction with water. | precisepeg.combiochempeg.combroadpharm.com |
| Cell Permeability | Can be decreased | Increased hydrophilicity can hinder passage through the lipid bilayer of the cell membrane. | biochempeg.comnih.govjenkemusa.com |
| Oral Absorption | Potentially improved | Enhanced solubility can be a factor in improving oral absorption, though permeability is also key. | biochempeg.comjenkemusa.com |
| Aggregation | Reduced | Improved solubility helps prevent the non-specific association of large PROTAC molecules. | researchgate.net |
Influence on Degradation Efficiency
The ultimate measure of a PROTAC's success is its ability to efficiently degrade the target protein. precisepeg.com The linker is a primary determinant of this degradation efficiency, as it dictates the spatial orientation and distance between the POI and the E3 ligase within the ternary complex. nih.gov
Research has consistently shown that both the length and composition of the linker have a profound effect on degradation potency. nih.gov A systematic variation of the linker length, often achieved by synthesizing a series of PROTACs with different numbers of PEG units (e.g., PEG2, PEG3, PEG4), is a standard optimization strategy. biochempeg.comnih.gov In one study targeting EGFR and HER2, extending the linker by a single ethylene glycol unit was sufficient to switch the PROTAC from a dual degrader to a selective EGFR degrader, completely abolishing HER2 degradation. nih.gov
The chemical makeup of the linker is equally important. In one case, the replacement of a flexible alkyl linker with a PEG-based linker of similar length resulted in a significant loss of degradation activity. nih.gov Structural analysis suggested that an ether oxygen in the PEG linker formed a specific hydrogen bond that was beneficial, an interaction that would be absent in a simple alkyl chain. nih.gov This demonstrates that subtle changes in linker composition can have dramatic and sometimes unpredictable effects on the stability of the ternary complex and, consequently, on degradation efficiency. nih.gov The development of effective degraders often requires the screening of numerous linker variations to identify the optimal geometry for productive ubiquitination. nih.gov
Table 3: Research Findings on Linker Impact on BRD4 Degradation
| Compound | Linker Composition | Linker Length (atoms) | BRD4 Degradation | Study Findings | Citation |
|---|---|---|---|---|---|
| Compound 27 | Hydrocarbon | 10 | Effective | Showed decreased BRD4 expression at all tested time points. | nih.gov |
| Compound 29 | PEG and Hydrocarbon | 12 | Effective | An acetyloxy amide moiety favored degradation efficiency. | nih.gov |
| Compound 32 | Piperazine-containing | 13 | Effective | Piperazine-containing linkers were effective in the 13-15 atom range. | nih.gov |
| Compound 36 | Piperazine-containing | 18 | Ineffective | Longer chains with the piperazine (B1678402) motif were not tolerated. | nih.gov |
| MZ1 | PEG-based | 15 | Effective | A well-characterized VHL-recruiting BRD4 degrader used as a positive control. | nih.gov |
Data derived from a study on BRD4-degrading PROTACs to illustrate the structure-activity relationship of linkers. nih.gov
Development of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. biochempeg.com These three-part structures—antibody, linker, and payload—are designed to deliver the payload selectively to cancer cells, thereby increasing efficacy and reducing off-target toxicity. biochempeg.com The linker is a critical component that connects the antibody to the payload, ensuring the ADC remains intact in systemic circulation but releases the payload upon reaching the target tissue. biochempeg.com
Linker Stability and Cleavage Mechanisms in ADCs
The linker in an ADC must possess high stability in the bloodstream to prevent premature payload release, which could lead to systemic toxicity. biochempeg.com The majority of ADCs in clinical use employ cleavable linkers, which are designed to break apart and release the drug under specific conditions found within tumor cells, such as the acidic environment of lysosomes or the presence of certain enzymes. biochempeg.com
Ester-based linkages, such as the one that can be formed from the carboxylic acid of Acid-PEG4-t-butyl ester, have been explored in ADC design. However, their use has been approached with some caution due to the prevalence of esterase enzymes in human plasma, which could potentially cleave the linker prematurely. nih.gov Research has shown that the stability of an ester-containing linker is highly dependent on its specific location on the antibody. nih.gov Esters conjugated at more sterically hindered sites on the antibody are significantly more stable in plasma than those at highly exposed sites. nih.gov Furthermore, studies indicate that while lysosomal proteases are highly active, ester-containing linkers are not efficiently cleaved in the lysosome. nih.gov Instead, cleavage appears to occur in the cytosol after the ADC is internalized by the cell, likely mediated by cytosolic esterases. nih.gov
Customization of Linker-Payload and Linker-Antibody Attachments
The modular nature of ADC components allows for extensive customization to optimize therapeutic performance. precisepeg.com Heterobifunctional linkers derived from building blocks like Acid-PEG4-t-butyl ester are central to this customization process. precisepeg.comadcreview.com
For linker-payload attachment, the carboxylic acid group of the PEG linker (following the deprotection of the t-butyl ester) can be activated and coupled to a payload containing a primary amine, forming a stable amide bond. cd-bioparticles.netbroadpharm.com This is a common and robust method for attaching a wide variety of drug molecules. cd-bioparticles.net
For linker-antibody attachment, the other end of the linker is functionalized with a group that can react with specific amino acid residues on the antibody. sigmaaldrich.com For instance, a maleimide (B117702) group can be introduced to the linker to specifically target the thiol groups of cysteine residues, or an N-hydroxysuccinimide (NHS) ester can be used to react with the amine groups of lysine residues. sigmaaldrich.com Acid-PEG4-t-butyl ester serves as the hydrophilic spacer onto which these various functionalities can be built, allowing for the creation of bespoke linkers tailored to a specific antibody and payload combination. precisepeg.com
The use of PEG spacers offers the additional advantage of improving the physicochemical properties of the ADC. researchgate.net Many potent cytotoxic payloads are highly hydrophobic. creative-biolabs.com By incorporating a hydrophilic PEG linker, it is possible to increase the number of drug molecules attached to a single antibody—the drug-to-antibody ratio (DAR)—without causing the ADC to aggregate and lose efficacy. researchgate.netadcreview.com Branched PEG linkers can even be used to attach multiple payloads per conjugation site, further enhancing the potential drug load. creative-biolabs.comjenkemusa.com
Application in Chemical Biology and Medicinal Chemistry Tool Compounds
Acid-PEG4-t-butyl ester is a heterobifunctional chemical linker that has found significant utility as a tool compound in the fields of chemical biology and medicinal chemistry. sigmaaldrich.comsigmaaldrich.comscientificlabs.iescientificlabs.iechemicalbook.com Its structure, which features a terminal carboxylic acid, a flexible tetra-polyethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group, allows for precise and controlled chemical modifications. sigmaaldrich.comscientificlabs.iecd-bioparticles.net The hydrophilic PEG linker enhances the solubility of the molecule and its conjugates in aqueous biological environments. sigmaaldrich.comsigmaaldrich.comscientificlabs.iescientificlabs.iecd-bioparticles.netbroadpharm.combiochempeg.combroadpharm.comsigmaaldrich.com The presence of two distinct carboxyl groups—one free and one protected—enables sequential conjugation reactions, making it a valuable building block for complex molecular architectures. sigmaaldrich.comscientificlabs.iecd-bioparticles.net
Ligation Reactions for Conjugates of Small Molecules and Biomolecules
The unique bifunctional nature of Acid-PEG4-t-butyl ester and its derivatives is extensively leveraged for ligation reactions, which are chemical processes that join two molecules together. These linkers are instrumental in synthesizing conjugates of small molecules and biomolecules, creating sophisticated tool compounds for research. sigmaaldrich.comsigmaaldrich.comscientificlabs.iescientificlabs.iebiochempeg.com
The terminal carboxylic acid of Acid-PEG4-t-butyl ester can be readily coupled with primary amine groups on biomolecules (like proteins, peptides, or antibodies) to form a stable amide bond. cd-bioparticles.net This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.net
Conversely, derivatives like Amino-PEG4-t-butyl ester, which feature a terminal amine, are reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls. broadpharm.combiochempeg.commedkoo.com This versatility allows for the strategic connection of various molecular entities.
A key feature of this linker is the t-butyl ester, which serves as a protecting group for the second carboxylic acid. cd-bioparticles.net This group is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid. sigmaaldrich.comscientificlabs.iescientificlabs.iecd-bioparticles.netbroadpharm.combiochempeg.combroadpharm.comsigmaaldrich.commedkoo.commdpi.com This two-step ligation capability is fundamental in the synthesis of complex bioconjugates.
This strategic design is particularly valuable in the development of advanced therapeutic and diagnostic agents, including:
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, directing the therapeutic agent specifically to cancer cells. sigmaaldrich.comscientificlabs.iebiochempeg.comsigmaaldrich.comscientificlabs.co.uk
PROteolysis-TArgeting Chimeras (PROTACs): These molecules consist of two ligands connected by a linker. sigmaaldrich.comscientificlabs.iesigmaaldrich.comscientificlabs.co.uk One ligand binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase, marking the target for destruction by the cell's proteasome system. sigmaaldrich.comscientificlabs.iesigmaaldrich.comscientificlabs.co.ukmedchemexpress.com Acid-PEG4-t-butyl ester and its amino-functionalized counterpart serve as foundational building blocks for constructing the necessary linker component in PROTACs. sigmaaldrich.comscientificlabs.iebiochempeg.comsigmaaldrich.comscientificlabs.co.uk
Table 1: Functional Groups and Reactivity in Ligation
| Functional Group | Reactive Partner | Resulting Linkage |
| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | Amide Bond |
| Amine (-NH2) | Activated NHS Ester | Amide Bond |
| Propargyl | Azide | Triazole (via Click Chemistry) |
| Aldehyde | Aminooxy or Hydrazine | Oxime or Hydrazone |
Design of Functional Coatings and Graft Polymer Compounds
The chemical properties of Acid-PEG4-t-butyl ester make it a valuable component in materials science, specifically for designing functional coatings and graft polymer compounds. biochempeg.combiochempeg.com The application of such molecules is aimed at modifying the surface properties of materials or creating new polymers with specific, tailored characteristics. biochempeg.combiochempeg.com
Functional Coatings: Polyethylene glycol (PEG) is widely used to create biocompatible and protein-repellent surfaces on materials used in medical devices and research. The hydrophilic PEG chain reduces non-specific protein adsorption, which is a critical factor in improving the performance and longevity of biomedical implants and diagnostic tools. Acid-PEG4-t-butyl ester can be covalently attached to a surface that has been pre-functionalized with amine groups. The terminal carboxylic acid of the linker reacts with the surface amines to form a dense layer of PEG chains, effectively creating a functional, biocompatible coating. biochempeg.com
Graft Polymer Compounds: Graft polymers consist of a main polymer backbone with polymeric side chains attached. Acid-PEG4-t-butyl ester can be used as a building block for these structures. biochempeg.combiochempeg.com For instance, the terminal carboxylic acid can be used to initiate a polymerization reaction or to attach the PEG linker to an existing polymer backbone. Subsequently, the t-butyl ester can be deprotected to reveal a new reactive site—the second carboxylic acid. This newly exposed acid can then be used to initiate the growth of a different polymer chain or to attach other functional molecules, leading to the creation of complex, well-defined graft polymer structures. biochempeg.combiochempeg.cominterchim.fr These materials are utilized in fields ranging from drug delivery to nanotechnology. biochempeg.combiochempeg.com
Table 2: Research Applications of Acid-PEG4-t-butyl ester and Derivatives
| Application Area | Compound Function | Key Structural Features Utilized | Relevant Research |
| Medicinal Chemistry | Linker for PROTACs | Heterobifunctional nature, PEG spacer | Targeted protein degradation sigmaaldrich.comscientificlabs.iebiochempeg.comsigmaaldrich.comscientificlabs.co.uk |
| Bioconjugation | Linker for ADCs | Orthogonal reactive ends, hydrophilicity | Targeted drug delivery sigmaaldrich.comscientificlabs.iebiochempeg.comsigmaaldrich.comscientificlabs.co.uk |
| Materials Science | Surface Modification | Hydrophilic PEG chain, terminal reactive group | Creation of functional coatings biochempeg.combiochempeg.com |
| Polymer Chemistry | Monomer for Graft Polymers | Bifunctional reactive sites for polymerization | Synthesis of novel polymer compounds biochempeg.combiochempeg.cominterchim.fr |
Advanced Functionalization and Derivatization Strategies
Derivatization via the Terminal Carboxylic Acid
The exposed terminal carboxylic acid on the Acid-PEG4-t-butyl ester molecule is a primary site for conjugation. Its reactivity allows for the stable attachment of various molecules, particularly those containing primary amine groups. This process is foundational for creating complex bioconjugates while the t-butyl ester group remains intact for subsequent deprotection and secondary functionalization. vulcanchem.com
The formation of a stable amide bond between the terminal carboxylic acid of Acid-PEG4-t-butyl ester and a primary amine is a common and efficient conjugation method. mychemblog.com This reaction, however, does not proceed spontaneously. It requires the use of carbodiimide-based activating agents to convert the carboxylic acid into a more reactive intermediate. mychemblog.comnih.gov
Prominent activating agents for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). broadpharm.comsmolecule.commedchemexpress.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack by a primary amine. nih.gov The reaction results in a stable amide linkage. cd-bioparticles.netdcchemicals.comcd-bioparticles.net This method is widely used for conjugating PEG linkers to proteins and peptides. smolecule.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is another highly efficient coupling reagent used to generate an active ester from a carboxylic acid. mychemblog.com It is known for rapid reaction times and high yields, even with sterically hindered substrates. medchemexpress.commedchemexpress.com The terminal carboxylic acid of PEG linkers can react with primary amines in the presence of HATU to form a stable amide bond. broadpharm.commedchemexpress.combiochempeg.combiochempeg.com
The general mechanism involves the activation of the carboxyl group by EDC or HATU, followed by nucleophilic attack from the primary amine to form the amide bond. The choice of activating agent can depend on the specific substrates and desired reaction conditions.
| Activating Agent | Full Name | Function | Key Characteristics |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxyl groups to form a reactive O-acylisourea intermediate, facilitating amide bond formation with primary amines. nih.gov | Water-soluble carbodiimide (B86325); byproducts are also water-soluble and easily removed. nih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive HOAt-ester from the carboxylic acid, which rapidly reacts with primary amines. mychemblog.com | Highly efficient, fast reaction rates, suitable for complex or sterically hindered couplings. mychemblog.commedchemexpress.com |
Functionalization via Deprotected Hydroxyl or Amine Groups (from analogs)
While Acid-PEG4-t-butyl ester itself has a terminal carboxylic acid and a protected carboxylic acid, its structural analogs offer alternative functional handles. Key analogs include those with a terminal hydroxyl group (Hydroxy-PEG4-t-butyl ester) or a terminal amine group (Amino-PEG4-t-butyl ester). medkoo.combroadpharm.comsigmaaldrich.com These analogs feature the same PEG4 spacer and acid-labile t-butyl ester, but provide a hydroxyl or amine group as an alternative point for initial conjugation or derivatization. medkoo.combroadpharm.com The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in related PEG structures, which can be removed under mild acidic conditions to reveal the reactive primary amine. polysciences.comfishersci.co.uk
The functional groups on these analogs serve as platforms for introducing a variety of other reactive moieties. This strategy dramatically expands the synthetic possibilities for creating advanced molecular constructs.
From Hydroxyl Groups: The terminal hydroxyl group of a linker like Hydroxy-PEG4-t-butyl ester can be chemically transformed into other functional groups. broadpharm.combroadpharm.com Standard organic synthesis techniques can convert the hydroxyl group into an amine, a thiol, or other reactive handles, enabling subsequent conjugation to a different set of functional groups. google.com This allows for the creation of custom bifunctional linkers tailored to specific applications.
From Amine Groups: The primary amine of a linker such as Amino-PEG4-t-butyl ester is inherently reactive towards several chemical groups, including carboxylic acids, activated NHS esters, and carbonyls. medkoo.comlookchem.com This amine can be used to attach molecules or can be derivatized. For instance, it can be reacted to introduce maleimide (B117702) groups (for thiol-specific conjugation) or azide (B81097)/alkyne groups for click chemistry. biochempeg.comnanosoftpolymers.com
Analogs of Acid-PEG4-t-butyl ester are excellent precursors for synthesizing linkers used in "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. broadpharm.comprecisepeg.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). precisepeg.comacs.orgjenkemusa.com
By modifying the terminal hydroxyl or amine group, one can readily introduce an azide or a terminal alkyne.
Azide Functionalization: A primary amine on an Amino-PEG analog can be converted into an azide group (N₃). This creates a linker, such as Azido-PEG-t-butyl ester, which is ready to participate in click reactions. broadpharm.com The azide group is highly selective and stable under most biological conditions, reacting specifically with alkyne partners. biochempeg.combroadpharm.com
Alkyne Functionalization: Similarly, a terminal alkyne (e.g., a propargyl group) can be installed, often starting from a hydroxyl-containing analog. biochempeg.com The resulting Alkyne-PEG linker can then react with azide-functionalized molecules or surfaces. jenkemusa.combiochempeg.com
These click-functionalized PEG linkers are instrumental in fields like antibody-drug conjugate (ADC) development and the synthesis of PROTACs (Proteolysis Targeting Chimeras), where precise and efficient ligation is critical. biochempeg.combiochempeg.com The introduction of a hydrophilic PEG spacer via these linkers also enhances the water solubility of the final conjugate. adcreview.com
| Reactive Group | Reaction Partner | Click Reaction Type | Key Features |
|---|---|---|---|
| Azide (-N₃) | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and selectivity; requires a copper catalyst. precisepeg.comacs.org |
| Azide (-N₃) | Strained Cyclooctyne (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, relies on ring strain for reactivity. precisepeg.comadcreview.com |
| Terminal Alkyne | Azide (-N₃) | CuAAC or SPAAC (if alkyne is strained) | Versatile handle for conjugation with azide-modified biomolecules. jenkemusa.combiochempeg.com |
| Tetrazine | Trans-Cyclooctene (TCO) | Inverse Electron Demand Diels-Alder (IEDDA) | Extremely fast, copper-free, bioorthogonal. precisepeg.comadcreview.com |
Analytical and Characterization Techniques in Research
Spectroscopic Characterization (e.g., ¹H NMR) for Structural Confirmation and Reaction Efficiency
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), is an indispensable tool for the structural elucidation of "Acid-PEG4-t-butyl ester" and its derivatives. This technique provides detailed information about the molecular structure by mapping the chemical environment of hydrogen atoms.
In the ¹H NMR spectrum of a PEGylated compound, the repeating ethylene (B1197577) glycol units of the PEG4 chain typically produce a characteristic complex multiplet signal in the range of 3.6 ppm. The presence and integrity of the terminal functional groups are also confirmed by specific chemical shifts. For instance, the nine equivalent protons of the tert-butyl ester group (-(C(CH₃)₃)) would be expected to produce a sharp singlet, providing clear evidence of this protecting group.
¹H NMR is also crucial for monitoring reaction efficiency. For example, in the synthesis of related compounds, the disappearance of signals corresponding to a starting material and the appearance of new, characteristic peaks confirm the successful progression of a reaction. researchgate.net Similarly, during the deprotection of the tert-butyl ester to reveal the terminal carboxylic acid, ¹H NMR spectroscopy is used to verify the complete removal of the protecting group. researchgate.net This is confirmed by the disappearance of the singlet corresponding to the tert-butyl protons. researchgate.net
Table 1: Representative ¹H NMR Signals for PEG4-Ester Compounds
| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| PEG4 Chain (-CH₂CH₂O-) | ~3.6 | m (multiplet) |
| tert-Butyl Ester (-C(CH₃)₃) | ~1.4 | s (singlet) |
| Aromatic Protons (e.g., PNP ester) | ~7.4 - 8.5 | d (doublet) |
| BCN Alkene Protons | ~5.3 | t (triplet) |
Note: Chemical shifts are approximate and can vary based on the solvent and the complete molecular structure.
Mass Spectrometry (e.g., ESI-MS) for Molecular Weight Verification
Mass spectrometry (MS) is a primary technique for confirming the molecular weight of "Acid-PEG4-t-butyl ester" and its conjugates. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for these types of molecules as it is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.
The analysis provides an experimental mass-to-charge ratio (m/z) that can be compared to the calculated theoretical value. For a singly charged ion, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, the m/z value directly corresponds to the molecular weight plus the mass of the adduct. This verification is a critical quality control step, confirming that the correct compound has been synthesized. For example, in the analysis of a related compound, Lys ureido Glu tris-t-butyl ester, the expected mass was 621.36 Da, and the ESI-MS analysis found the protonated molecule [M+H]⁺ at 622.4 m/z, confirming its identity. google.com
Table 2: Molecular Weight Data for Various PEG4-Ester Derivatives
| Compound | Theoretical Molecular Weight (Da) | Ion Observed (ESI-MS) | Experimental m/z |
|---|---|---|---|
| Ms-PEG4-t-butyl ester | 400.48 | N/A | 400.18 (Exact Mass) |
| endo-BCN-PEG4-PNP | 534.6 | [M+H]⁺ | 534.6 |
| Amino-PEG4-t-butyl ester | 321.4 | N/A | N/A |
| Cbz-Lys ureido Glu tris-t-butyl ester | 621.36 | [M+H]⁺ | 622.4 |
N/A: Not available in the provided search results. google.commedkoo.combroadpharm.com
Chromatography Techniques (e.g., HPLC, HIC) for Purity Assessment and Analysis
Chromatography is essential for assessing the purity of "Acid-PEG4-t-butyl ester" and separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.
In a typical HPLC analysis, the compound is passed through a column (e.g., a C18 column) under high pressure. The separation is based on the compound's affinity for the stationary phase of the column versus the mobile phase (a solvent mixture). The output is a chromatogram where the main peak corresponds to the desired product. The purity is calculated by integrating the area of this peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of related PEG esters often use HPLC to certify purities of greater than 98%. medkoo.combroadpharm.comtcichemicals.com In one documented synthesis of L-glutamic acid-α-tert-butyl ester, HPLC analysis confirmed a final purity of 98.84%. google.com
Hydrophobic Interaction Chromatography (HIC) is another technique that can be used. HIC separates molecules based on their hydrophobicity. While less common for small molecules like "Acid-PEG4-t-butyl ester" itself, it is a valuable tool for analyzing proteins and bioconjugates that might be synthesized using this linker. Special HIC columns, such as those with non-porous butyl (C4) modifications (e.g., Proteomix HIC Butyl-NP5), are available for such analyses. sigmaaldrich.com
Table 3: Purity Data for Related Ester Compounds via Chromatography
| Compound/Derivative | Technique | Reported Purity (%) |
|---|---|---|
| tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate | HPLC | >98.0 |
| Ms-PEG4-t-butyl ester | Not Specified | >98 |
| Amino-PEG4-t-butyl ester | Not Specified | 98 |
| L-glutamic acid-α-tert-butyl ester | HPLC | 98.84 |
Future Directions and Emerging Research Avenues
Exploration of Novel Bioconjugation Chemistries
The primary function of Acid-PEG4-t-butyl ester and its derivatives lies in bioconjugation, the process of linking molecules to create complex constructs with tailored functions. smolecule.com Future research is actively exploring bioconjugation chemistries that move beyond standard amide bond formation to create more intricate and highly functional biomolecules.
One major area of development is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.com Derivatives of Acid-PEG4-t-butyl ester, such as those functionalized with an alkyne (propargyl) group, can react with azide-containing biomolecules with high efficiency and selectivity. smolecule.com This allows for the precise attachment of PEG linkers to proteins, peptides, or nucleic acids, improving their therapeutic properties. smolecule.comlookchem.com
Another emerging strategy involves the use of branched or multi-arm PEG structures. broadpharm.comresearchgate.net By synthesizing complex PEG linkers that incorporate the Acid-PEG4-t-butyl ester motif, researchers can create "umbrella-like" or dendritic polymers. researchgate.net These structures can carry multiple copies of a drug or targeting ligand, potentially increasing the potency and efficacy of therapeutic agents. The t-butyl ester group in these complex structures serves as a latent reactive site, which can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent conjugation steps. broadpharm.commedkoo.com This orthogonal reactivity is crucial for the stepwise assembly of complex bioconjugates.
Research is also focusing on creating linkers with dual reactivity. For instance, a derivative might contain both a BCN (bicyclo[6.1.0]nonyne) group for strain-promoted azide-alkyne cycloaddition (SPAAC) and a protected ester. This allows for sequential or simultaneous conjugation reactions, enabling the construction of highly complex and multifunctional molecules for targeted drug delivery or advanced diagnostics.
Table 1: Emerging Bioconjugation Strategies with PEG4-t-butyl ester Derivatives
| Bioconjugation Strategy | Key Derivative Functional Group | Reaction Type | Key Advantage | Potential Application |
| Click Chemistry | Propargyl or Azide (B81097) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and selectivity | Covalent attachment to proteins, peptides, and nucleotides. smolecule.com |
| Multi-Arm Conjugation | Branched PEG Structures | Amide bond formation after deprotection | Increased payload capacity for drugs or targeting ligands | Development of advanced antibody-drug conjugates (ADCs). broadpharm.comresearchgate.net |
| Orthogonal Ligation | Bicyclo[6.1.0]nonyne (BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Allows for multiple, specific conjugation steps in sequence | Creating multifunctional molecules for targeted therapies. |
| pH-Sensitive Cleavage | Hydrazone Linkages | Hydrazone Ligation | Enables drug release in the acidic tumor microenvironment | Targeted cancer therapy. rsc.org |
Advanced Material Science Applications
The application of Acid-PEG4-t-butyl ester is expanding into the realm of advanced material science, particularly in nanotechnology and the development of novel polymers. huatengsci.combiochempeg.com The defined hydrophilic PEG spacer and the reactive terminal groups make it an ideal component for creating materials with specific, predictable properties.
In nanotechnology, this compound and its derivatives are used to modify the surfaces of nanoparticles, such as quantum dots or metallic nanoparticles. medkoo.comaxispharm.com The PEG chain imparts hydrophilicity, which improves the stability and biocompatibility of these nanoparticles in aqueous biological environments. medkoo.com The terminal carboxylic acid (after deprotection of the t-butyl ester) can be used to anchor the nanoparticles to specific biological targets or to incorporate other functional molecules. This is critical for applications in drug delivery, where nanoparticles are used as carriers for therapeutic agents. axispharm.comsmolecule.com
Furthermore, Acid-PEG4-t-butyl ester is being investigated as a monomer or initiator for the synthesis of well-defined block copolymers. researchgate.net These polymers, which consist of distinct blocks with different chemical properties, can self-assemble into various nanostructures like micelles or vesicles. These structures are highly promising for creating next-generation drug delivery systems that can encapsulate and protect drugs, control their release, and target specific cells or tissues. smolecule.com The ability to precisely control the structure of these polymers, facilitated by building blocks like Acid-PEG4-t-butyl ester, is key to their function. researchgate.net
Table 2: Applications of Acid-PEG4-t-butyl ester in Material Science
| Application Area | Role of Acid-PEG4-t-butyl ester | Resulting Material/System | Key Benefit |
| Nanoparticle Surface Modification | Surface coating agent | PEGylated Nanoparticles | Improved aqueous solubility, stability, and biocompatibility. medkoo.comaxispharm.com |
| Drug Delivery Systems | Component of polymer-drug conjugates | Targeted Drug Carriers | Enhanced drug solubility and targeted delivery to specific tissues. smolecule.comsmolecule.com |
| Novel Polymer Synthesis | Monomer or initiator for polymerization | Block Copolymers, Graft Polymers | Creation of self-assembling nanostructures for controlled release. researchgate.nethuatengsci.com |
| Functional Coatings | Component of surface coatings | Polyethylene (B3416737) glycol-modified functional surfaces | Altered surface properties, such as hydrophilicity and bio-inertness. biochempeg.combiochempeg.com |
Expansion into Diagnostics and Imaging Agents
The properties that make Acid-PEG4-t-butyl ester valuable in therapeutics also translate to the fields of diagnostics and medical imaging. The PEG linker can improve the pharmacokinetic properties of imaging agents, leading to clearer and more accurate diagnostic results. smolecule.com
Future research aims to use Acid-PEG4-t-butyl ester to develop targeted contrast agents for techniques like magnetic resonance imaging (MRI) and fluorescence imaging. By attaching a chelating agent for a paramagnetic metal ion (for MRI) or a fluorescent dye to the carboxylic acid end of the molecule, and a targeting moiety (like an antibody or peptide) to the other, researchers can create probes that accumulate specifically at sites of disease, such as tumors. lookchem.com The hydrophilic PEG spacer helps to prolong the circulation time of the agent and reduce non-specific uptake, thereby enhancing the signal-to-noise ratio. lookchem.com
In the area of biosensors, derivatives of Acid-PEG4-t-butyl ester can be used to functionalize sensor surfaces. lookchem.com The PEG linker acts as a spacer to prevent non-specific binding of proteins and other biomolecules from the sample, while the terminal functional group allows for the immobilization of specific capture agents, such as antibodies or DNA strands. This leads to more sensitive and reliable diagnostic assays. lookchem.com
Custom Synthesis and Scalability in Research
The increasing demand for Acid-PEG4-t-butyl ester and its derivatives in various research applications necessitates the development of efficient and scalable synthesis methods. While currently available for research purposes, broader use in preclinical and clinical development will require robust and cost-effective manufacturing processes.
Custom synthesis is a key area of focus, allowing researchers to obtain derivatives of Acid-PEG4-t-butyl ester with different functional groups to suit their specific needs. axispharm.com For example, the terminal carboxylic acid can be replaced with an amine, an azide, an alkyne, or a maleimide (B117702) group, creating a toolbox of linkers for various conjugation strategies. axispharm.combroadpharm.com The synthesis often involves the reaction of tetraethylene glycol with reagents like t-butyl acrylate (B77674), followed by further chemical modifications. ijrpr.com
A significant challenge is the scalability of these synthetic routes while maintaining high purity. ijrpr.com The synthesis of monodisperse PEG linkers (with a precise number of ethylene (B1197577) glycol units) can be complex and often requires chromatographic purification, which can be difficult and expensive to scale up. ijrpr.com Research is therefore focused on developing more efficient, chromatography-free purification methods and optimizing reaction conditions to improve yields and reduce the production of side products. ijrpr.comresearchgate.net The development of one-pot synthesis procedures is also a promising avenue for making these valuable research tools more accessible. researchgate.net
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Acid-PEG4-t-butyl ester, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves coupling a carboxylic acid derivative with a PEG4-t-butyl ester precursor. Key steps include protecting group chemistry (e.g., t-butyl ester stabilization) and purification via column chromatography or HPLC. Purity validation requires analytical techniques such as:
- NMR (¹H and ¹³C) to confirm molecular structure and absence of residual solvents.
- Mass spectrometry (ESI-TOF or MALDI-TOF) to verify molecular weight.
- HPLC with UV detection (e.g., at 220–254 nm) to assess purity >95% .
Q. How does the solubility profile of Acid-PEG4-t-butyl ester influence its application in aqueous vs. organic reaction systems?
- Methodological Answer : The t-butyl ester group enhances solubility in organic solvents (e.g., DCM, THF), while the PEG4 spacer improves aqueous solubility. Researchers should:
- Conduct solubility tests in target solvents (e.g., water, DMSO, or ethanol) using gravimetric or spectrophotometric methods.
- Optimize reaction media by balancing PEG hydrophilicity and ester hydrophobicity. For aqueous systems, consider pH adjustments to deprotect the t-butyl group post-reaction .
Q. What standardized protocols exist for characterizing Acid-PEG4-t-butyl ester in conjugation reactions?
- Methodological Answer : Conjugation efficiency (e.g., with amines or thiols) is evaluated using:
- UV-Vis spectroscopy to track reactive groups (e.g., NHS ester intermediates).
- TLC or LC-MS to monitor reaction progress and confirm product formation.
- Fluorescent labeling (e.g., FITC tags) for quantification via fluorescence spectrometry .
Advanced Research Questions
Q. How can researchers address contradictions in stability data for Acid-PEG4-t-butyl ester under varying storage conditions?
- Methodological Answer : Stability studies should employ:
- Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to simulate long-term storage.
- Kinetic modeling (Arrhenius equation) to predict shelf life.
- Controlled variable analysis : Compare degradation rates in inert (N₂ atmosphere) vs. ambient conditions. Conflicting data often arise from impurities or hydrolysis sensitivity; use FTIR or NMR to identify degradation byproducts .
Q. What experimental design strategies optimize the yield of Acid-PEG4-t-butyl ester in multi-step syntheses?
- Methodological Answer : Apply Taguchi experimental design or response surface methodology (RSM) to identify critical parameters:
- Variables : Catalyst concentration, reaction temperature, solvent polarity.
- Orthogonal array testing : Reduce experimental runs while maximizing data robustness.
- ANOVA to rank parameter contributions (e.g., catalyst concentration may account for >75% of yield variance) .
Q. How can researchers differentiate between PEG4 spacer-induced steric effects vs. electronic effects in Acid-PEG4-t-butyl ester’s reactivity?
- Methodological Answer : Use computational chemistry (DFT or molecular dynamics) to model steric hindrance and charge distribution. Experimentally:
- Compare reaction kinetics with shorter/longer PEG spacers (e.g., PEG2 vs. PEG8).
- Employ Hammett substituent constants to quantify electronic effects of t-butyl ester groups.
- X-ray crystallography (if feasible) to resolve spatial configurations .
Q. What statistical approaches resolve discrepancies in biological assay data involving Acid-PEG4-t-butyl ester conjugates?
- Methodological Answer : For inconsistent bioactivity results:
- Perform Grubbs’ test to identify outliers in replicate experiments.
- Apply multivariate analysis (e.g., PCA) to distinguish assay interference (e.g., serum protein binding) from true biological effects.
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Methodological Best Practices
- Reproducibility : Document all synthesis and characterization steps per Beilstein Journal guidelines , including raw data in appendices for independent verification .
- Data Presentation : Use error bars (SD or SEM) and statistical tests (t-tests, ANOVA) in graphs. Highlight unresolved questions in the conclusion section .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Cite primary literature over reviews to trace data origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
